molecular formula C6H9N3 B1321382 (1-Pyrimidin-4-ylethyl)amine CAS No. 65971-81-5

(1-Pyrimidin-4-ylethyl)amine

Cat. No. B1321382
CAS RN: 65971-81-5
M. Wt: 123.16 g/mol
InChI Key: OCZUDXKITNRVEH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(1-Pyrimidin-4-ylethyl)amine” is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. It also contains a primary amine group on the ethyl side chain.

Scientific Research Applications

Anti-inflammatory Agents

Pyrimidine-based compounds have been researched for their potential as anti-inflammatory agents. Specifically, they have been designed to inhibit NF-κB and cytokines, which are key players in the inflammatory process .

Kinase Inhibition

Another application is in the development of kinase inhibitors. Pyrimidine derivatives have been found to be effective ATP-competitive inhibitors, showing selectivity in inhibiting protein kinase B (PKB) over protein kinase A (PKA), which is significant for targeted cancer therapies .

Targeted Kinase Inhibitors (TKIs)

Continuing with cancer research, pyrimidine-based compounds are being developed as TKIs. New compounds with pyrimidine structure have shown potential in being more potent and effective in this role .

Future Directions

Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .

properties

IUPAC Name

1-pyrimidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUDXKITNRVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyrimidin-4-ylethyl)amine

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